2,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,4-dimethyl-3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate esters.
Hydrolysis: The boronic ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids and Bases: For hydrolysis reactions, acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation or hydrolysis of the boronic ester.
Scientific Research Applications
2,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A boronic ester with an aniline group, used in organic synthesis.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A closely related compound with similar reactivity and applications.
Uniqueness
2,4-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of specialized organic molecules .
Properties
CAS No. |
1421252-89-2 |
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Molecular Formula |
C13H20BNO2 |
Molecular Weight |
233.12 g/mol |
IUPAC Name |
2,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-8-15-10(2)11(9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |
InChI Key |
IJYILPGEZFUJON-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2C)C |
Origin of Product |
United States |
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